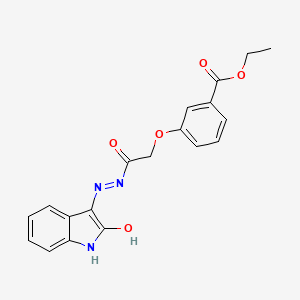

![molecular formula C29H24NO2P B6339741 (11bR)-N-Methyl-N-[(R)-1-phenylethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine, 98% CAS No. 1021439-57-5](/img/structure/B6339741.png)

(11bR)-N-Methyl-N-[(R)-1-phenylethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine, 98%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

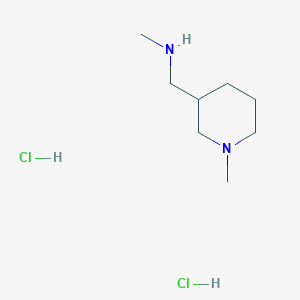

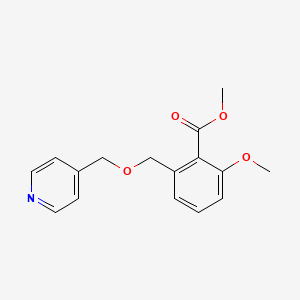

“(11bR)-N-Methyl-N-[®-1-phenylethyl]-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine” is a phosphine-phosphoramidite ligand . It can be used in the stereoselective preparation of aminoesters via rhodium-catalyzed enantioselective hydrogenation of dehydroaminoesters .

Synthesis Analysis

The synthesis of similar compounds involves the treatment of the BINOL derived chlorophosphite with methanol in the presence of triethylamine . This method is general for the synthesis of other BINOL-derived phosphites where the nature of the R group can be varied by simply using different alcohols .Molecular Structure Analysis

The molecular formula of the compound is C46H36NO2P3 . The InChI and SMILES strings provide a textual representation of the compound’s structure .Chemical Reactions Analysis

The compound can be used in the stereoselective preparation of aminoesters via rhodium-catalyzed enantioselective hydrogenation of dehydroaminoesters .Physical And Chemical Properties Analysis

The molecular weight of the compound is 727.7 g/mol . Other physical and chemical properties are not specified in the available resources.科学的研究の応用

Chiral Catalysis and Asymmetric Synthesis

This compound, due to its structural complexity and chiral centers, is a significant contributor to the field of asymmetric synthesis. It is utilized as a chiral ligand or catalyst in various enantioselective chemical reactions. For instance, the related chiral phosphoric acid derivatives have been widely applied in enantioselective addition reactions of nucleophiles to imines and carbonyl compounds, showcasing the compound's versatility in promoting chiral induction and control. This is particularly evident in reactions that form the backbone of organic and medicinal chemistry research, such as the enantioselective carbonyl-ene reactions and asymmetric hydrogenation processes (D. Hutchinson, 2013; He‐Kuan Luo et al., 2010).

Enhancing Enantioselectivity in Chemical Reactions

The compound's efficacy in enhancing enantioselectivity in chemical reactions is notable. Studies have shown that its derivatives, when used in palladium(II) and platinum(II) complexes, display high enantioselectivities and yields in carbonyl-ene reactions, thus underscoring its potential in fine-tuning reaction outcomes towards more desired enantiomeric products (Matthias Eggenstein et al., 2009; Katalin Barta et al., 2009).

Structural and Conformational Studies

Structural and conformational analyses of these compounds reveal insights into their stability and reactivity, essential for designing more efficient catalysts. For example, single crystal X-ray diffraction and density functional theory (DFT) calculations have elucidated unique features that contribute to the chemical stability of phosphine-phosphoramidite derivatives, further highlighting the role of structural integrity in catalytic performance (Szabolcs Balogh et al., 2017).

Application in Asymmetric Catalysis

The compound and its derivatives find extensive application in asymmetric catalysis, providing a pathway to synthesize chiral molecules with high enantiomeric excess. These applications are crucial in the pharmaceutical industry for the synthesis of drugs with specific chiral centers, thereby ensuring the therapeutic efficacy and safety of pharmaceuticals (Luc Eberhardt et al., 2007; R. V. Duren et al., 2006).

特性

IUPAC Name |

N-methyl-N-(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24NO2P/c1-20(21-10-4-3-5-11-21)30(2)33-31-26-18-16-22-12-6-8-14-24(22)28(26)29-25-15-9-7-13-23(25)17-19-27(29)32-33/h3-20H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZQUIEYZCMZJOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N(C)P2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24NO2P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(11bR)-N-Methyl-N-[(R)-1-phenylethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

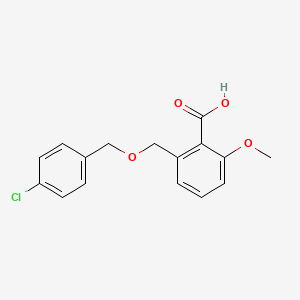

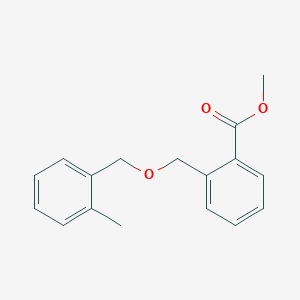

![2-[3-(2,5-Dimethyl-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339684.png)

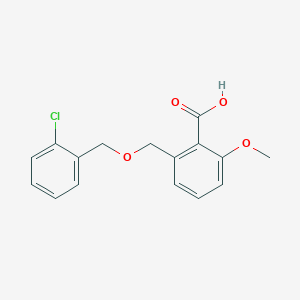

![2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339721.png)

![2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-N-methyl-benzamide](/img/structure/B6339744.png)

![2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339751.png)